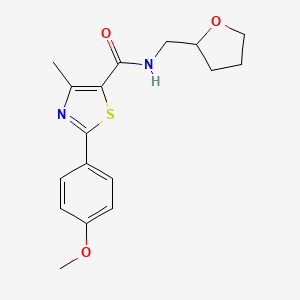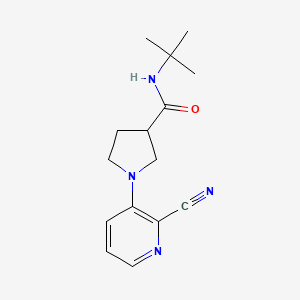
Potassium (3-chloro-2-hydroxypropyl)sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-chloro-2-hydroxypropyl)sulfamate is a chemical compound with the molecular formula C4H9ClKNO4S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-chloro-2-hydroxypropyl)sulfamate typically involves the reaction of 3-chloro-2-hydroxypropylamine with sulfamic acid in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3-chloro-2-hydroxypropyl)sulfamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfamates, while oxidation reactions can produce carbonyl-containing compounds .
Applications De Recherche Scientifique
Potassium (3-chloro-2-hydroxypropyl)sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the formulation of various industrial products, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Potassium (3-chloro-2-hydroxypropyl)sulfamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Potassium (3-chloro-2-hydroxypropyl)sulfamate include:
- Potassium bis(2-hydroxyethyl)sulfamate
- 3-Chloro-2-hydroxypropyl methacrylate
Uniqueness
Its combination of a chloro group, hydroxyl group, and sulfamate moiety makes it a versatile compound for various chemical and biological studies .
Propriétés
Formule moléculaire |
C3H7ClKNO4S |
|---|---|
Poids moléculaire |
227.71 g/mol |
Nom IUPAC |
potassium;N-(3-chloro-2-hydroxypropyl)sulfamate |
InChI |
InChI=1S/C3H8ClNO4S.K/c4-1-3(6)2-5-10(7,8)9;/h3,5-6H,1-2H2,(H,7,8,9);/q;+1/p-1 |
Clé InChI |
GFDNOUIPSVNHPB-UHFFFAOYSA-M |
SMILES canonique |
C(C(CCl)O)NS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholine](/img/structure/B15113157.png)
![2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid](/img/structure/B15113159.png)
![5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15113161.png)

![6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15113182.png)
![4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B15113183.png)
![6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113187.png)



![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4,4-difluoropiperidine](/img/structure/B15113239.png)
![4-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyrimidine](/img/structure/B15113243.png)
![2-[(Oxolan-3-yloxy)methyl]pyridine](/img/structure/B15113249.png)
